Tenamfetamine - 4764-17-4

Tenamfetamine

Catalog Number: EVT-284016
CAS Number: 4764-17-4
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,4-Methylenedioxyamphetamine is a member of benzodioxoles.
An amphetamine derivative that inhibits uptake of catecholamine neurotransmitters. It is a hallucinogen. It is less toxic than its methylated derivative but in sufficient doses may still destroy serotonergic neurons and has been used for that purpose experimentally.

3,4-Methylenedioxyamphetamine (MDA)

Compound Description: 3,4-Methylenedioxyamphetamine (MDA) is a synthetic amphetamine derivative with potent psychostimulant and hallucinogenic properties []. It acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and is known for its entactogenic effects [].

3,4-Methylenedioxymethamphetamine (MDMA)

Compound Description: 3,4-Methylenedioxymethamphetamine (MDMA), commonly known as "ecstasy," is a synthetic amphetamine derivative with potent psychostimulant and entactogenic effects []. Like MDA, it acts as a SNDRA with a primary mechanism of action involving serotonin release [].

3,4-Methylenedioxyethylamphetamine (MDEA)

Compound Description: 3,4-Methylenedioxyethylamphetamine (MDEA), often referred to as "Eve," is another synthetic amphetamine derivative with psychostimulant and entactogenic properties []. Like MDA and MDMA, it influences monoamine neurotransmission but generally exhibits less potent effects than MDMA [].

N-Hydroxy-3,4-methylenedioxyamphetamine (N-OH MDA)

Compound Description: N-Hydroxy-3,4-methylenedioxyamphetamine (N-OH MDA) is a metabolite of MDA and MDMA [, ]. It has been identified in urine samples after MDMA use and may contribute to the overall pharmacological effects of these drugs [].

4-Hydroxy-3-methoxymethamphetamine (HMMA)

Compound Description: 4-Hydroxy-3-methoxymethamphetamine (HMMA) is a major metabolite of MDMA in humans and squirrel monkeys []. It is formed through O-demethylenation and subsequent O-methylation of MDMA [].

N-Ethyl-3,4-methylenedioxyamphetamine (MDE)

Compound Description: N-Ethyl-3,4-methylenedioxyamphetamine (MDE), also known as "Eve," is a ring-substituted amphetamine structurally similar to MDMA and MDA []. It displays psychoactive properties and has been studied in the context of intravenous self-administration [].

N,N-Dimethyl-3,4-methylenedioxyamphetamine (MDDMA)

Compound Description: N,N-Dimethyl-3,4-methylenedioxyamphetamine (MDDMA) is a synthetic amphetamine derivative designed to explore the structure-activity relationships of substituted amphetamines, particularly their interaction with monoamine transporters [].

Classification

Tenamfetamine is classified as a psychedelic drug and is noted for its potential neurotoxic effects at high doses. It is not recognized for any accepted medical use and has been classified as a controlled substance in various jurisdictions since the early 1970s .

Synthesis Analysis

The synthesis of tenamfetamine can be accomplished through several methods, with one prominent route involving the condensation of 3,4-methylenedioxyphenylacetone with methylamine. This reaction is typically followed by a reduction step using reducing agents such as lithium aluminum hydride or sodium borohydride .

Synthetic Routes

  1. Condensation Reaction:
    • Reagents: 3,4-methylenedioxyphenylacetone and methylamine.
    • Conditions: The reaction is conducted under controlled temperature and pressure to optimize yield.
  2. Reduction:
    • Reagents: Lithium aluminum hydride or sodium borohydride.
    • Conditions: The reduction process is performed in an anhydrous environment to prevent unwanted side reactions.

Industrial Production

In industrial settings, tenamfetamine synthesis may utilize continuous flow reactors to enhance efficiency and yield. Advanced purification techniques are employed to ensure high purity of the final product .

Molecular Structure Analysis

Tenamfetamine has the molecular formula C10H13NO2C_{10}H_{13}NO_{2} and a molar mass of approximately 179.22 g mol179.22\text{ g mol} . The structure features a methylenedioxy group attached to a phenethylamine backbone.

Structural Features

  • Core Structure: The phenethylamine backbone contributes to its psychoactive properties.
  • Functional Groups: The methylenedioxy group enhances the compound's interaction with serotonin receptors.
  • Stereochemistry: Tenamfetamine exhibits optical activity due to its chiral centers .
Chemical Reactions Analysis

Tenamfetamine participates in various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  1. Oxidation:
    • Converts tenamfetamine into ketones or carboxylic acids.
    • Common oxidizing agents include potassium permanganate.
  2. Reduction:
    • Can yield amine derivatives.
    • Typically utilizes lithium aluminum hydride.
  3. Substitution:
    • Involves reactions at the amine group, leading to diverse derivatives depending on the substituents used.

Reaction Conditions

Reactions are generally conducted under controlled temperatures and pressures to ensure desired product formation and minimize byproducts .

Mechanism of Action

The primary mechanism of action for tenamfetamine involves its role as a serotonergic agonist at the 5-HT2A receptor. It promotes the release of monoamines by interacting with monoamine transporters.

Pharmacodynamics

  • Receptor Interaction: Tenamfetamine binds to serotonin receptors, particularly enhancing signaling through the 5-HT2A subtype.
  • Neurotransmitter Release: It stimulates the release of serotonin, dopamine, and norepinephrine, contributing to its psychoactive effects .

Effects on Behavior

Users report empathogenic effects similar to MDMA but with more pronounced psychedelic qualities due to its higher affinity for certain serotonin receptors .

Physical and Chemical Properties Analysis

Tenamfetamine displays several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data is not widely documented but generally falls within standard ranges for similar compounds.
  • Stability: Tenamfetamine is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Applications

While tenamfetamine does not have recognized medical applications due to its classification as a controlled substance, it has been studied for its psychoactive effects in various research contexts.

Research Contexts

  • Psychoactive Studies: Investigated for its potential therapeutic effects in treating mood disorders or PTSD.
  • Neuropharmacology: Used in studies examining serotonin receptor dynamics and their implications for understanding mood regulation and hallucinogenic experiences .

Despite its historical significance in psychoactive research, ethical considerations and legal restrictions limit contemporary studies involving tenamfetamine. Further research may elucidate its pharmacological properties and potential therapeutic applications in controlled environments.

Historical Context & Evolution of Tenamfetamine Research

Early Synthesis and Discovery (1910–1940s)

Tenamfetamine (3,4-methylenedioxyamphetamine, MDA) was first synthesized in 1910 by German chemists Mannish and Jacobsohn at Merck Pharmaceuticals, representing an early modification of the mescaline molecule [6]. This initial work aimed to explore structure-activity relationships within the phenethylamine class rather than develop a therapeutic agent. The compound remained largely obscure until American pharmacologist Gordon Alles independently resynthesized amphetamine derivatives in the late 1920s while searching for artificial ephedrine substitutes, though MDA itself was not his primary focus [9] [10].

During the 1930s, pharmaceutical companies including Smith, Kline & French (SKF) investigated amphetamine compounds for medical applications. Benzedrine (racemic amphetamine) was commercialized in 1934 as a decongestant and bronchodilator, establishing the pharmacological potential of the amphetamine core structure [3] [9]. MDA's structural similarity—featuring a methylenedioxy bridge attached to the phenyl ring—positioned it as a chemical hybrid between mescaline and amphetamine, though systematic investigation of its psychoactive properties remained limited in this era. Early pharmacological screenings noted its stimulant properties but failed to recognize its unique entactogenic potential [1] [6].

Table 1: Key Early Events in MDA Research

YearEventKey Actors
1910First chemical synthesisMannish & Jacobsohn (Merck)
1929Amphetamine's psychoactivity characterizedGordon Alles
1934Benzedrine inhaler commercializedSmith, Kline & French

Military and Governmental Exploration (1950s–1960s)

The U.S. military and intelligence agencies initiated intensive research into hallucinogenic compounds during the Cold War, seeking potential "truth serums" or incapacitating agents. This classified research program, later coordinated under projects MK ULTRA and MK CHICKWIT, included MDA due to its structural relationship to mescaline [6]. Between 1952–1953, the U.S. Army Chemical Corps contracted the New York State Psychiatric Institute (NYSPI) to conduct human experiments with mescaline derivatives, including MDA and its structural analogs like 3,4-methylenedioxy-N-ethylamphetamine (MDE) [6].

Animal toxicology studies conducted secretly in 1953/1954 by the U.S. military identified MDA as a candidate for further human testing due to its ability to "change mood and habit without interfering with cognition and sensory perception" [6]. Tragically, one unwitting patient died during these NYSPI experiments with mescaline derivatives in 1953, leading to temporary research suspension and enhanced toxicological protocols [6]. Military interest shifted toward LSD by 1955, though mescaline derivatives like MDA remained in exploratory programs for their mood-altering properties. Declassified documents suggest operational use of these compounds remains unclear, though their pharmacological profiling advanced understanding of their subjective effects [6].

Table 2: Military Research Programs Involving MDA

ProjectTimeframeObjectivesMDA Research Focus
MK ULTRA1953–1973Behavior modification, interrogation controlMood alteration, speech-inducing effects
MK CHICKWIT1960sAcquisition of foreign chemical weapons intelPharmacological profiling
Edgewood Arsenal1950s–1970sDevelopment of incapacitating agentsDose-response relationships

Transition to Psychotherapeutic Applications (1960s–1970s)

Academic researchers began exploring MDA's psychotherapeutic potential in the 1960s as psychiatric interest in psychedelic compounds surged. Clinicians observed that MDA produced distinctive "empathogenic" effects—characterized by emotional openness, reduced psychological defenses, and heightened interpersonal connection—differing from classical psychedelics like LSD [1] [8]. These properties intrigued psychotherapists who postulated that MDA could facilitate breakthrough sessions in patients resistant to traditional therapy [1] [8].

Notably, American chemist Alexander "Sasha" Shulgin synthesized and experimented with MDA extensively during this period. His work at Dow Chemical and later at his private laboratory elucidated its dose-response relationship and qualitative effects. Shulgin documented MDA's capacity to induce "a state of relaxed self-awareness with emotional and sensual overtones" at 80–120 mg, distinguishing it from the more stimulant-predominant effects of amphetamine [1] [5]. He proposed MDA as the prototypical "entactogen" (touching within), a term he coined to describe its unique psychoactive profile [1] [2].

Psychiatrists including Claudio Naranjo conducted clinical explorations of MDA-assisted therapy in the early 1970s, reporting enhanced therapeutic alliance and accelerated access to repressed emotional material [8]. Research protocols typically employed 75–150 mg in controlled settings to treat conditions including post-traumatic stress, relationship difficulties, and anxiety. Naranjo noted MDA's ability to produce "insight without chaotic imagery," making it potentially more manageable in therapy than intensely visual psychedelics [8]. However, increasing regulatory restrictions on Schedule I substances curtailed formal clinical research by the mid-1970s.

Table 3: Transition to Psychotherapeutic Research (1960s–1970s)

Researcher/InstitutionContributionsKey Findings
Alexander ShulginSynthesis refinement, phenomenological analysisEstablished dose-response curve (80–160 mg); coined "entactogen"
Claudio NaranjoEarly clinical therapy trialsReported enhanced empathy and therapeutic breakthroughs
New York State Psychiatric InstituteLate-stage clinical researchExplored anxiety and trauma applications

Emergence in Recreational Use and Counterculture Movements

MDA emerged in recreational contexts during the late 1960s, initially within academic and artistic circles familiar with psychotherapeutic research. It gained the street names "Mellow Drug of America," "Sassafras," or "Love Drug" [1] [9]. Counterculture adoption accelerated in the early 1970s as anecdotal reports emphasized its empathogenic effects over hallucinogenic intensity, positioning it as a social or "hug drug" suitable for communal gatherings and music festivals [1] [2].

The drug's association with the Bay Area counterculture was particularly pronounced. Psychotherapists and researchers inadvertently contributed to its popularization by sharing experiences from clinical settings, while underground chemists began synthesizing it for non-medical distribution [8] [9]. Recreational users typically consumed 80–150 mg orally, seeking effects lasting 5–8 hours—notably longer than MDMA's duration [1] [2]. MDA was often described as producing less extroverted euphoria than MDMA but greater introspective depth and mild visual enhancement, making it popular among those seeking both emotional connection and gentle psychedelic insight [1] [9].

Cultural narratives framed MDA as a tool for enhancing interpersonal bonding and self-exploration. Media coverage in the early 1970s alternately sensationalized it as a dangerous hallucinogen or romanticized it as a "heart-opening" substance [8] [9]. By the mid-1970s, law enforcement seizures and media reports indicated increasing non-medical use, contributing to the U.S. Drug Enforcement Administration's decision to classify MDA as a Schedule I controlled substance in 1970 under the Controlled Substances Act, preceding MDMA's scheduling by 15 years [1] [9].

Table 4: MDA in Counterculture Context

Cultural ElementAssociation with MDAImpact on Popularity
Music FestivalsProlonged duration suited for all-night eventsIncreased use in communal settings
Therapeutic IdealismPerceived potential for interpersonal healingLegitimized recreational experimentation
Underground PressAnecdotal reports emphasizing emotional effectsSpread phenomenological knowledge
Regulatory ActionsScheduling (1970)Increased clandestine production

Compound Names Mentioned

  • Tenamfetamine
  • 3,4-Methylenedioxyamphetamine (MDA)
  • 3,4-Methylenedioxymethamphetamine (MDMA)
  • Mescaline
  • Lysergic Acid Diethylamide (LSD)
  • Psilocybin
  • N,N-Dimethyltryptamine (DMT)
  • 3,4-Methylenedioxy-N-ethylamphetamine (MDE)
  • 4-Bromo-2,5-dimethoxybenzeneethanamine (2C-B)
  • Benzedrine (Amphetamine)

Properties

CAS Number

4764-17-4

Product Name

Tenamfetamine

IUPAC Name

1-(1,3-benzodioxol-5-yl)propan-2-amine

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3

InChI Key

NGBBVGZWCFBOGO-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OCO2)N

Solubility

In water, 2.25X10+4 mg/L at 25 °C (est)

Synonyms

3,4 Methylenedioxyamphetamine
3,4-Methylenedioxyamphetamine

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.